molecular formula C17H29ClN2O4 B5271806 N-tert-butyl-2-[2-methoxy-6-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride

N-tert-butyl-2-[2-methoxy-6-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5271806
M. Wt: 360.9 g/mol
InChI Key: SHIXXNYWYATAMZ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-methoxy-6-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, methoxy groups, and an acetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-methoxy-6-[(2-methoxyethylamino)methyl]phenoxy]acetamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route may involve the following steps:

    Protection of the amine group: The amine group is protected using a suitable protecting group to prevent unwanted reactions.

    Coupling reaction: The protected amine is then coupled with a methoxy-substituted phenol derivative using a coupling reagent such as EDCI or DCC.

    Deprotection: The protecting group is removed to yield the free amine.

    Acylation: The free amine is acylated with tert-butyl acetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-methoxy-6-[(2-methoxyethylamino)methyl]phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-2-[2-methoxy-6-[(2-methoxyethylamino)methyl]phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-methoxy-6-[(2-methoxyethylamino)methyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide
  • N-tert-butyl-2-[2-methoxy-6-[(2-phenylethylamino)methyl]phenoxy]acetamide

Uniqueness

N-tert-butyl-2-[2-methoxy-6-[(2-methoxyethylamino)methyl]phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group and methoxyethylamino moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-tert-butyl-2-[2-methoxy-6-[(2-methoxyethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4.ClH/c1-17(2,3)19-15(20)12-23-16-13(11-18-9-10-21-4)7-6-8-14(16)22-5;/h6-8,18H,9-12H2,1-5H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIXXNYWYATAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=CC=C1OC)CNCCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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